1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazine derivative with a cyclopentane-based precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other pyrazole derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, particularly in cancer treatment.
Pyrazoline derivatives: These compounds have a wide range of pharmacological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-propan-2-yl-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C13H16N4/c1-9(2)17-12-5-3-4-10(12)13(16-17)11-8-14-6-7-15-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
MSUXRLFLMIPAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C3=NC=CN=C3 |
Origin of Product |
United States |
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